molecular formula C16H16O5S B1359389 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-01-6

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359389
CAS RN: 898779-01-6
M. Wt: 320.4 g/mol
InChI Key: NDNQATRLKCMNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound . It is used in various research and development applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.36 . Other physical and chemical properties couldn’t be found in the search results .

Scientific Research Applications

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: is a complex organic compound that may have various scientific research applications. Below are detailed sections focusing on potential applications based on its functional groups:

Pharmaceutical Synthesis

The dimethoxybenzoyl moiety can be involved in the synthesis of novel benzamide compounds with potential antioxidant and antibacterial activities . These compounds are synthesized from dimethoxybenzoic acid derivatives and could have implications in drug development.

Protective Group in Chemical Synthesis

The 1,3-dioxolane group is widely used as a protecting group for carbonyl functions and adjacent diols in the synthesis of natural or intermediate compounds . This application is crucial in the pharmaceutical, fragrance, and polymer manufacturing industries.

Polymer Manufacturing

1,3-Dioxolane has been noted for its use in polymer electrolytes for Li-metal batteries due to its desirable interfacial contact and compatibility with Li-metal . However, it suffers from poor oxidation stability, which limits its use with high-voltage cathodes.

Electrolyte Formulation for Batteries

In battery technology, 1,3-dioxolane can be used as a monomer solvent in gel polymer electrolytes. These electrolytes exhibit excellent ionic conductivity and high oxidation potential, making them suitable for high-performance batteries .

Solvent for Fast Charging Batteries

The adoption of 1,3-dioxolane in electrolyte formulations has been studied for fast charging of Li-ion batteries. It is often used as a co-solvent with other compounds to enhance the charging speed and efficiency of batteries .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNQATRLKCMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641974
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-01-6
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.